molecular formula C16H24N2O3S B1588204 2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate) CAS No. 51376-18-2

2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate)

Cat. No. B1588204
CAS RN: 51376-18-2
M. Wt: 324.4 g/mol
InChI Key: VAIAHWBLSPENDF-UHFFFAOYSA-N
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Description

“2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate)” is also known as 1,8-Diazabicyclo[5.4.0]undec-7-ene or DBU . It is a non-nucleophilic, sterically hindered, tertiary amine base . The empirical formula is C9H16N2 and the molecular weight is 152.24 .


Synthesis Analysis

New ionic liquids containing alkyl and polyfluoroalkyl substituents and various anions were synthesized from 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium ion (1,8-diazabicyclo[5.4.0]undec-7-en-8-ium) .


Molecular Structure Analysis

The molecular structure of “2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate)” can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound is used in various chemical reactions. For instance, it is reported to be superior to amine catalyst in Baylis-Hillman reaction . It promotes the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions .


Physical And Chemical Properties Analysis

DBU appears as a colorless to light yellow liquid . It has a density of 1.018 g/mL at 25°C .

Scientific Research Applications

General Overview

The compound , “2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate),” is a derivative of pyrimido[1,2-a]azepine. Pyrimido[1,2-a]azepine derivatives are known for their potential use in various fields due to their chemical properties.

Potential Applications:

    Ionic Liquids:

    • Results: Production of ionic liquids that could be used as solvents or catalysts in chemical reactions .

Safety And Hazards

Thermal decomposition of the compound can lead to the release of irritating gases and vapors . It can cause burns of eyes, skin, and mucous membranes .

properties

CAS RN

51376-18-2

Product Name

2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate)

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

4-methylbenzenesulfonate;2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium

InChI

InChI=1S/C9H16N2.C7H8O3S/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H2;2-5H,1H3,(H,8,9,10)

InChI Key

VAIAHWBLSPENDF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CCC2=[N+](CC1)CCCN2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CCC2=[N+](CC1)CCCN2

Other CAS RN

51376-18-2

Pictograms

Irritant

Origin of Product

United States

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